molecular formula C21H27FO5 B193509 (-)-Dexamethasone Acid CAS No. 37927-01-8

(-)-Dexamethasone Acid

Cat. No. B193509
CAS RN: 37927-01-8
M. Wt: 378.4 g/mol
InChI Key: PFAGPIFFRLDBRN-AFKBWYBQSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s sources or applications.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular structure, including the types and arrangement of its atoms, and the bonds between them.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Metabolomics and Tissue Effects

  • Dexamethasone, a synthetic glucocorticoid, has significant effects on tissue metabolomics. A study found that chronic administration of dexamethasone in a rat model led to significant perturbations in the levels of metabolites across various organs, including the brain, skeletal muscle, liver, kidney, and heart. These changes were linked to diverse molecular pathways and biological functions, such as protein biosynthesis, amino acid metabolism, and monoamine neurotransmitter synthesis in the brain; pyrimidine metabolism and branched amino acid biosynthesis in the heart; and glutathione, arginine, glutamine, and nitrogen metabolism in skeletal muscle (Dahabiyeh et al., 2020).

Drug Delivery Systems

  • Research has explored the use of dexamethasone in drug delivery systems. One study developed an extended release carrier for dexamethasone using montmorillonite (Mt) and polylactic-co-glycolic acid (PLGA) nanocomposites, suitable for oral administration. This approach aimed to overcome the drawbacks of dexamethasone's hydrophobicity and short half-life (Jain & Datta, 2015).

Analytical Methods for Identification and Quantification

  • Various analytical methods are employed for the identification and quantification of dexamethasone in drug delivery systems and biological samples. Techniques like high-performance liquid chromatography, nuclear magnetic resonance, and Fourier-transform infrared spectroscopy are used to ensure the quality of manufacturing processes and pharmaceutical formulations containing dexamethasone (Leite et al., 2022).

Impact on Mesenchymal Stromal Cells

  • Dexamethasone's impact on mesenchymal stromal cells (MSC) was investigated, revealing that different concentrations of dexamethasone exert diverse effects on MSC proliferation, apoptosis, cytokine expression, and immunosuppression. A low dose of dexamethasone favored MSC expansion and protected against apoptosis, highlighting its potential in MSC-based therapies (Wang et al., 2012).

Nanoparticle Delivery in Cancer Treatment

  • Dexamethasone has been studied for its tumor microenvironment-normalizing effects in metastatic breast cancer. It was found to normalize vessels and the extracellular matrix, increasing the penetration and efficacy of nanocarrier-delivered chemotherapy. This suggests that dexamethasone pretreatment could enhance the effectiveness of primary tumors and metastasis treatments (Martin et al., 2019).

Biodegradable Polymer Scaffolds

  • Dexamethasone was incorporated into biodegradable polymer scaffolds for sustained release, hypothesized to locally modulate the proliferation and differentiation of cells. These scaffolds could potentially be used as anti-inflammatory devices or in biodegradable stents to reduce intimal hyperplasia in restenosis (Yoon, Kim & Park, 2003).

Tumor Microenvironment and Metabolic Pathways

  • High-dose dexamethasone was shown to manipulate the tumor microenvironment and internal metabolic pathways in anti-tumor progression. It induced apoptosis, suppressed proliferation markers, modulated immune response genes, and altered glucose and lipid metabolic pathway-related genes, suggesting its potential application in tumor therapy (Xu et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes information on safe handling and disposal of the compound.


Future Directions

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properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14+,15+,16+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAGPIFFRLDBRN-AFKBWYBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512171
Record name (11beta,16alpha,17alpha)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Dexamethasone Acid

CAS RN

37927-01-8
Record name (11β,16α,17α)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37927-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037927018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,16alpha,17alpha)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMETHASONE ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP8U81ZN41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
HH Steineger, BM Arntsen, Ø Spydevold, HN Sørensen - Biochimie, 1997 - Elsevier
… Our results hldicale fllal tile RXR(~ ,~ene expression is under distinct regulation by fatty acids and dexamethasone acid which strongly suggests a coupling with the lipid metabolizing …
Number of citations: 25 www.sciencedirect.com
V Manganiello, M Vaughan - The Journal of clinical …, 1972 - Am Soc Clin Investig
The effect of dexamethasone on adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase activity in cultured HTC hepatoma cells was investigated. Homogenates of these cells …
Number of citations: 131 www.jci.org
Y Wang, DS Letham, PCL John, R Zhang - Molecules, 2016 - mdpi.com
… a dexamethasone acid moiety linked to BAP (3b–6b) or adenine (7b, 8b). Both dexamethasone acid … λ max values for the two are quite different (dexamethasone acid, λ max 240 nm; the …
Number of citations: 12 www.mdpi.com
RM Rosenbaum, CD Cheli… - American Journal of …, 1986 - journals.physiology.org
The effects of dexamethasone on prostaglandin secretion by cultivated rabbit coronary microvascular endothelial (RCME) cells were investigated. Incubation of RCME cells with …
Number of citations: 30 journals.physiology.org
W Domschke, S Domschke, M Classen, L Demling - Gastroenterology, 1972 - Elsevier
The role of adenosine-3′,5′-monophosphate (cyclic AMP) in glucocorticoid action on gastric acid secretion was studied in rats. In adrenalectomized animals, the gastric acid output, …
Number of citations: 19 www.sciencedirect.com
JM Freiberg, J Kinsella… - Proceedings of the …, 1982 - National Acad Sciences
The glucocorticoid dexamethasone, but not the mineralocorticoid aldosterone, increased amiloride-sensitive Na+-H+ exchange activity in rat proximal tubule brush border vesicles. Na+ …
Number of citations: 185 www.pnas.org
T Suzuki, H Tada, E Sato, Y Tojima - The Tohoku Journal of …, 1999 - jstage.jst.go.jp
… (1989) prepared acetonides of dexamethasone acid esters based on the concept of “antedrug”, however only weak anti-inflammatory activity essentially the same as that of …
Number of citations: 2 www.jstage.jst.go.jp
W Knepel, D Nutto, H Anhut, G Hertting - European Journal of …, 1982 - Elsevier
The purpose of this study was to determine whether or not vasopressin release in response to various stimuli in the conscious rat is controlled by endogenous opioid peptides, in …
Number of citations: 47 www.sciencedirect.com
DM Filho, P de Carvalho Ribeiro, LF Oliveira… - Stem Cell Reviews and …, 2019 - Springer
Mesenchymal stem cells (MSCs), also known as multipotent mesenchymal stromal stem cells, are found in the perivascular space of several tissues. These cells have been subject of …
Number of citations: 26 link.springer.com
D Romo, RM Rzasa, HA Shea, K Park… - Journal of the …, 1998 - ACS Publications
… Selective coupling of the amino group of 11-hydroxyundecylamine 56 with (−)-dexamethasone acid 57 using standard amide coupling procedures provided the alcohol 67. In …
Number of citations: 183 pubs.acs.org

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